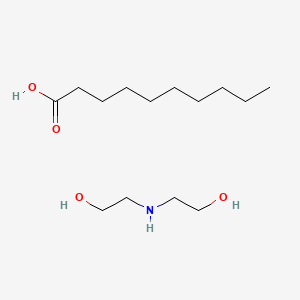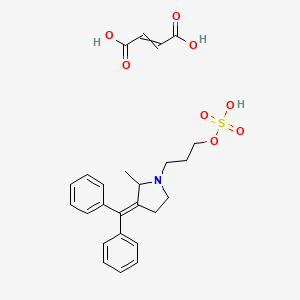
3-(3-Benzhydrylidene-2-methylpyrrolidin-1-yl)propyl hydrogen sulfate;but-2-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Benzhydrylidene-2-methylpyrrolidin-1-yl)propyl hydrogen sulfate;but-2-enedioic acid is a complex organic compound with a unique structure that combines a benzhydrylidene group, a methylpyrrolidine ring, and a propyl hydrogen sulfate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzhydrylidene-2-methylpyrrolidin-1-yl)propyl hydrogen sulfate;but-2-enedioic acid typically involves multiple steps, starting with the preparation of the benzhydrylidene intermediate. This intermediate is then reacted with 2-methylpyrrolidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
3-(3-Benzhydrylidene-2-methylpyrrolidin-1-yl)propyl hydrogen sulfate;but-2-enedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen sulfate group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-(3-Benzhydrylidene-2-methylpyrrolidin-1-yl)propyl hydrogen sulfate;but-2-enedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-Benzhydrylidene-2-methylpyrrolidin-1-yl)propyl hydrogen sulfate;but-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-Benzhydrylidene-2-methylpyrrolidine: Shares a similar core structure but lacks the propyl hydrogen sulfate group.
2-Methylpyrrolidine: A simpler compound with a pyrrolidine ring and a methyl group.
Benzhydrylidene derivatives: Compounds with similar benzhydrylidene groups but different substituents.
Uniqueness
3-(3-Benzhydrylidene-2-methylpyrrolidin-1-yl)propyl hydrogen sulfate;but-2-enedioic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
63488-69-7 |
|---|---|
分子式 |
C25H29NO8S |
分子量 |
503.6 g/mol |
IUPAC名 |
3-(3-benzhydrylidene-2-methylpyrrolidin-1-yl)propyl hydrogen sulfate;but-2-enedioic acid |
InChI |
InChI=1S/C21H25NO4S.C4H4O4/c1-17-20(13-15-22(17)14-8-16-26-27(23,24)25)21(18-9-4-2-5-10-18)19-11-6-3-7-12-19;5-3(6)1-2-4(7)8/h2-7,9-12,17H,8,13-16H2,1H3,(H,23,24,25);1-2H,(H,5,6)(H,7,8) |
InChIキー |
ZBEIDHXQVJUVJY-UHFFFAOYSA-N |
正規SMILES |
CC1C(=C(C2=CC=CC=C2)C3=CC=CC=C3)CCN1CCCOS(=O)(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


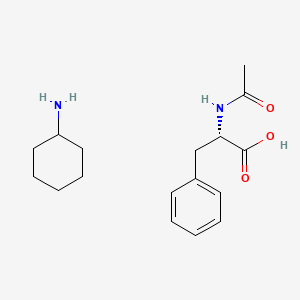
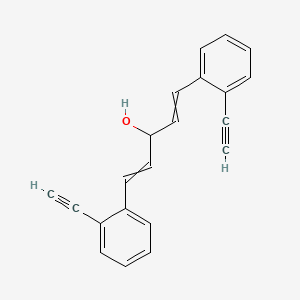
![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)

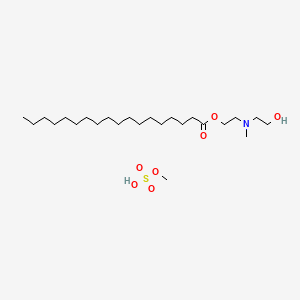


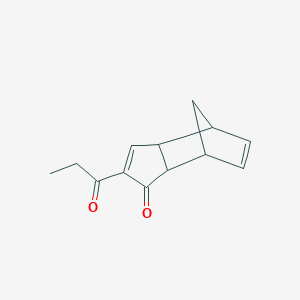


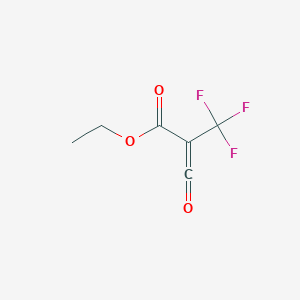
![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)
![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)
